molecular formula C15H9FN2S B13637501 Buttpark 7\02-01

Buttpark 7\02-01

Cat. No.: B13637501
M. Wt: 268.31 g/mol
InChI Key: ROCJOJBILGETPT-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a fluorine atom and a phenyl group attached to an imidazo[2,1-b]benzothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buttpark 7\02-01 typically involves the cyclization of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminobenzothiazole with a fluorinated benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Buttpark 7\02-01 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[2,1-b]benzothiazoles.

Scientific Research Applications

Buttpark 7\02-01 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Buttpark 7\02-01 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2-phenylimidazo[2,1-b]benzothiazole
  • 7-chloro-2-phenylimidazo[2,1-b]benzothiazole
  • 7-methyl-2-phenylimidazo[2,1-b]benzothiazole

Uniqueness

Buttpark 7\02-01 is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C15H9FN2S

Molecular Weight

268.31 g/mol

IUPAC Name

6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C15H9FN2S/c16-11-6-7-13-14(8-11)19-15-17-12(9-18(13)15)10-4-2-1-3-5-10/h1-9H

InChI Key

ROCJOJBILGETPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)F)SC3=N2

Origin of Product

United States

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